4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE

Catalog No.
S2844049
CAS No.
866812-93-3
M.F
C24H18FNO3S
M. Wt
419.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUO...

CAS Number

866812-93-3

Product Name

4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE

IUPAC Name

[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(3,4-dimethylphenyl)methanone

Molecular Formula

C24H18FNO3S

Molecular Weight

419.47

InChI

InChI=1S/C24H18FNO3S/c1-15-8-9-17(12-16(15)2)23(27)21-14-26-22-11-10-18(25)13-20(22)24(21)30(28,29)19-6-4-3-5-7-19/h3-14H,1-2H3

InChI Key

IMGWLGYJFKAEPY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F)C

solubility

not available

4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features a benzenesulfonyl group, a dimethylbenzoyl group, and a fluorine atom attached to the quinoline core, which may impart unique chemical and biological properties. The presence of these functional groups enhances its potential reactivity and biological effects, making it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Potential skin irritation or allergic reactions.
  • Quinolones can interact with some medications, so caution is advised.
Typical for quinoline derivatives, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, influenced by the electron-donating or withdrawing effects of the attached groups.
  • Reduction Reactions: The sulfonyl group can be reduced to a corresponding sulfide or sulfoxide under specific conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs with different properties.

Quinoline derivatives, including 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline, exhibit a range of biological activities. Preliminary studies suggest potential:

  • Antimicrobial Activity: The compound may show effectiveness against various bacterial strains.
  • Anticancer Properties: Some quinoline derivatives are known to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: The unique structure may allow it to interact with specific enzymes or receptors, potentially modulating their activity.

Further research is necessary to elucidate its specific biological targets and mechanisms of action.

The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
  • Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide.
  • Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
  • Acylation: The dimethylbenzoyl group is introduced through Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Due to its diverse biological activities, 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.
  • Biological Research: To study enzyme interactions and cellular pathways.
  • Pharmaceutical Development: For formulating drugs targeting specific diseases.

Interaction studies are crucial for understanding how 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways or gene expression.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential.

Similar Compounds

Compound NameKey Features
4-(Benzenesulfonyl)quinolineLacks the dimethylbenzoyl group
3-(3,4-Dimethylbenzoyl)quinolineLacks the benzenesulfonyl group
4-(Benzenesulfonyl)-3-benzoylquinolineSimilar structure but without the dimethyl groups

Uniqueness

The uniqueness of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline lies in its specific substitution pattern that combines both the benzenesulfonyl and dimethylbenzoyl groups. This unique arrangement may confer distinct chemical reactivity and biological activity compared to simpler analogs, potentially leading to enhanced efficacy in therapeutic applications.

XLogP3

5.2

Dates

Last modified: 08-17-2023

Explore Compound Types